molecular formula C22H30N2O2S B2476790 3,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-57-8

3,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2476790
M. Wt: 386.55
InChI Key: QVWWOPOWANIUQD-UHFFFAOYSA-N
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Description

The compound appears to be a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the propyl chain, and the attachment of the benzenesulfonamide group. However, without specific literature or studies, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The sulfonamide group might be susceptible to hydrolysis, and the tetrahydroquinoline ring might undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties.


Scientific Research Applications

1. Crystallographic Analysis and Molecular Interactions

  • The compound displays interesting molecular interactions, such as intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, which are significant in crystallography and molecular design (Gelbrich, Haddow, & Griesser, 2011).

2. Synthesis of Tetrahydroquinoline Derivatives

  • Research has focused on synthesizing various tetrahydroquinoline derivatives, important in medicinal chemistry for their potential biological activities (Cremonesi, Croce, & Gallanti, 2010).

3. Antimicrobial Agents

4. Potential in Treating Diabetes

  • Certain tetrahydroquinoline derivatives have shown activity as peroxisome proliferator activated receptor agonists, indicating potential use in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013).

5. Antitumor Agents

6. Catalytic Applications

7. Photochemical and Photophysical Properties

  • Research has been conducted on the photochemical and photophysical properties of certain derivatives, which are important for applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

8. Enzyme Inhibition Studies

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards of this compound. As with any chemical, safe handling procedures should be followed to minimize risk.


Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling.


properties

IUPAC Name

3,4-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(8-10-22(20)24)11-12-23-27(25,26)21-9-7-17(2)18(3)15-21/h7-10,15-16,23H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWWOPOWANIUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

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